(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for deuterated organic compounds. The compound bears the molecular formula C22H34O2 with five hydrogen atoms replaced by deuterium isotopes, specifically at positions 21 and 22 of the carbon chain. The IUPAC designation explicitly indicates the Z-configuration at each of the five double bonds located at carbons 7, 10, 13, 16, and 19, establishing the all-cis stereochemical arrangement characteristic of biologically active polyunsaturated fatty acids.
The stereochemical configuration plays a fundamental role in determining the compound's three-dimensional structure and biological activity. Each Z-configured double bond introduces a 30-degree bend in the carbon chain, creating the characteristic kinked conformation essential for membrane fluidity and enzymatic recognition. The specific positioning of deuterium atoms at the terminal methyl group (positions 21, 21, 22, 22, 22) represents a strategic isotopic substitution that preserves the essential structural features while conferring enhanced chemical stability.
The InChI identifier for this compound is InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2, which precisely defines the molecular connectivity and isotopic composition. The corresponding InChIKey YUFFSWGQGVEMMI-YSTLBCQOSA-N provides a unique identifier for database searches and chemical informatics applications.
Comparative Analysis of Deuteration Patterns in Polyunsaturated Fatty Acids
The deuteration pattern observed in this compound exemplifies a strategic approach to isotopic reinforcement of polyunsaturated fatty acids. Research has demonstrated that deuterated polyunsaturated fatty acids exhibit significantly enhanced resistance to oxidative degradation compared to their non-deuterated counterparts. The kinetic isotope effect resulting from carbon-deuterium bond strength contributes to reduced rates of lipid peroxidation initiation and propagation.
Comparative studies of various deuteration patterns reveal that terminal methyl group substitution, as observed in this compound, provides optimal protection against oxidative stress while minimizing perturbation of essential biological functions. Alternative deuteration strategies, such as bis-allylic methylene substitution, have been explored for different polyunsaturated fatty acid derivatives. However, the terminal deuteration approach maintains the critical bis-allylic positions in their native hydrogen form, preserving enzymatic recognition and metabolic pathways.
The effectiveness of deuterated polyunsaturated fatty acids in reducing oxidative stress has been demonstrated across multiple biological systems. Studies using Caenorhabditis elegans models showed that deuterated polyunsaturated fatty acids significantly extended lifespan under both normal and oxidative stress conditions. The mechanism involves prevention of lipid peroxide accumulation and reduction of reactive oxygen species formation through interruption of the lipid peroxidation chain reaction.
Regioisomeric Differentiation from Non-Deuterated Docosapentaenoic Acid Isomers
The structural relationship between this compound and its non-deuterated analog involves precise regioisomeric considerations. The parent compound, 7,10,13,16,19-docosapentaenoic acid, also known as clupanodonic acid, represents an omega-3 polyunsaturated fatty acid with identical double bond positioning but lacking deuterium substitution. The molecular weight difference between the deuterated (335.5 g/mol) and non-deuterated (330.5 g/mol) forms provides a clear analytical distinction for mass spectrometric identification.
Regioisomeric differentiation becomes particularly important when considering the multiple isomers of docosapentaenoic acid. The 4,7,10,13,16-docosapentaenoic acid isomer, commonly designated as omega-6 docosapentaenoic acid or osbond acid, exhibits different biological properties and metabolic pathways despite sharing the same molecular formula. The specific 7,10,13,16,19-configuration of the deuterated compound aligns with the omega-3 fatty acid family, positioning it as an intermediate in the biosynthetic pathway between eicosapentaenoic acid and docosahexaenoic acid.
Analytical differentiation of these regioisomers requires sophisticated chromatographic and spectroscopic techniques. Gas chromatography using glass capillary columns has been established as an effective method for separating deuterium-labeled fatty acids from their unlabeled counterparts. The relative retention times of deuterated fatty acids are proportional to their deuterium content, providing a reliable analytical approach for compound identification and quantification.
The biological significance of regioisomeric specificity extends to specialized proresolving mediator formation. The omega-3 docosapentaenoic acid serves as a precursor for multiple bioactive lipid mediators, including resolvins, protectins, and maresins. The deuterated analog potentially influences the formation and stability of these mediators, offering new therapeutic possibilities for inflammatory and neurodegenerative conditions.
Properties
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFFSWGQGVEMMI-YSTLBCQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Intermediate Formation
The process starts with methyl docosahexaenoate, which undergoes partial hydrogenation using Lindlar catalyst (palladium on calcium carbonate poisoned with quinoline) to reduce the 4Z double bond while preserving others. Subsequent bromination at the ω-terminal (C22) position introduces a bromine atom, which is replaced via nucleophilic substitution with deuterated methyl groups. For example, treatment with deuterated Grignard reagents (e.g., CD3MgBr) replaces the bromine atom, yielding the pentadeuterated terminal chain.
Deuterium Incorporation Efficiency
Deuterium labeling at C21 and C22 achieves >98% isotopic purity when using excess deuterated reagents under anhydrous conditions. A key challenge is minimizing proton-deuterium exchange during workup, which is addressed by using deuterated solvents (e.g., D2O, CD3OD) and inert atmospheres.
Table 1: Lindlar Hydrogenation Method Parameters
| Parameter | Value |
|---|---|
| Starting Material | Methyl docosahexaenoate |
| Catalyst | Lindlar Pd/CaCO3 |
| Deuterium Source | CD3MgBr |
| Reaction Time | 48 hours |
| Deuterium Purity | 98.5% |
| Overall Yield | 62% |
Deuterioboration of Skipped Alkynes
This method, adapted from deuterioboration techniques for polyunsaturated fatty acids, constructs the pentadeuterated terminal segment via alkyne intermediates. Skipped diynes serve as precursors for selective deuterium addition.
Bis(2-Deuteriocyclohexyl)borane-Mediated Deuteration
Bis(2-deuteriocyclohexyl)borane (Cy2BD) reacts with a C22 alkyne precursor, selectively adding deuterium across triple bonds. The reaction proceeds via anti-Markovnikov addition, forming a deuterated vinylborane intermediate. Subsequent deuterolysis with acetic acid-d4 (CD3CO2D) releases the deuterated alkane while preserving stereochemistry.
Stereochemical Control and Byproduct Mitigation
A critical advantage of this method is its ability to avoid trans-isomer formation (<0.5% by GC analysis). The bulky cyclohexyl groups on the borane reagent enforce steric hindrance, ensuring syn addition. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) removes residual boronates.
Table 2: Deuterioboration Reaction Metrics
| Parameter | Value |
|---|---|
| Alkyne Precursor | Docosa-7,10,13,16,19-pentayne |
| Borane Reagent | Cy2BD |
| Deuteration Efficiency | 99% per double bond |
| Reaction Temperature | −78°C to 25°C |
| Isomeric Purity | >99.5% cis |
| Overall Yield | 58% |
Carbanion Coupling and Desulfonylation
This route constructs the deuterated fatty acid through carbon-carbon bond formation between a C20 sulfone and a deuterated alkyl fragment.
Sulfone Intermediate Preparation
A C20 polyunsaturated sulfone is prepared by treating docosapentaenoic acid with phenylsulfonyl chloride. The sulfone group acts as a leaving group, enabling nucleophilic attack by a deuterated carbanion. For example, a deuterated pentyl carbanion (C5D11−) generated from 1-bromo-pentane-d11 reacts with the sulfone, extending the carbon chain to C22.
Sodium Amalgam-Mediated Desulfonylation
Post-coupling, sodium amalgam (Na/Hg) reduces the sulfone to a hydrocarbon, eliminating sulfur dioxide and retaining deuterium labels. The reaction requires careful pH control (pH 7–8) to prevent acid-catalyzed deuterium loss.
Table 3: Carbanion Coupling Performance
| Parameter | Value |
|---|---|
| Sulfone Precursor | C20-SO2Ph |
| Carbanion Source | C5D11Li |
| Desulfonylation Agent | Na/Hg |
| Deuterium Retention | 97% |
| Reaction Scale | Up to 50 g |
| Overall Yield | 54% |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
-
Lindlar Hydrogenation : High stereoselectivity but limited scalability due to expensive deuterated Grignard reagents.
-
Deuterioboration : Superior isotopic purity and scalability, though requiring cryogenic conditions.
-
Carbanion Coupling : Cost-effective for large-scale synthesis but involves toxic mercury reagents.
Chemical Reactions Analysis
Types of Reactions
(all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Produces hydroperoxides and other oxygenated derivatives.
Reduction: Results in the formation of saturated fatty acids.
Substitution: Leads to the formation of halogenated fatty acids.
Scientific Research Applications
Nutritional Applications
-
Dietary Supplementation :
- DPA is found in fish oils and is considered beneficial for cardiovascular health. Its deuterated form may be used in clinical studies to trace metabolic pathways and assess bioavailability in human subjects.
- A study indicated that DPA could reduce plasma cholesterol levels and improve lipid profiles when included in dietary supplements .
- Infant Nutrition :
Biochemical Research
-
Metabolic Pathways :
- DPA serves as an intermediary in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). Understanding this pathway can help elucidate the roles of various fatty acids in human metabolism and disease prevention .
- The metabolism of DPA has been linked to the synthesis of bioactive lipids that can influence inflammatory responses and cell signaling pathways .
- Cell Membrane Integrity :
Therapeutic Applications
- Cardiovascular Health :
- Neurological Disorders :
Case Studies
Mechanism of Action
The mechanism of action of (all-cis)-7,10,13,16,19-Docosapentaenoic-d5 Acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, which play a role in regulating inflammation and other physiological processes. The molecular targets include various enzymes and receptors involved in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Key Features:
- Structure : 22-carbon chain with five double bonds and a carboxylic acid group.
- Deuteration : Positions 21 and 22 are fully deuterated, enhancing stability and utility in isotopic tracing .
- Applications : Primarily used as an internal standard in mass spectrometry and to track metabolic pathways in lipidomics .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights critical differences between the target compound and structurally related fatty acids and derivatives:
Key Differences
- Deuterated vs. Non-deuterated DPA: The deuterated form exhibits identical chemical reactivity but distinct mass spectral signatures, making it indispensable for quantitative lipidomics .
- DPA vs. DHA : DHA (6 double bonds) is more rigid and prevalent in neuronal membranes, while DPA (5 double bonds) shows unique roles in resolving inflammation .
- Hydroxylated Derivatives : 13R-HDPA is a bioactive metabolite of DPA involved in inflammation resolution, unlike the deuterated analog, which lacks inherent bioactivity .
Research Findings
Biological Activity
(7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid (often referred to as pentadeuteriodocosahexaenoic acid) is a polyunsaturated fatty acid (PUFA) with significant implications in biological systems. This article explores its biological activity based on recent research findings and case studies.
- Molecular Formula : C22H34O2
- Molecular Weight : 330.5 g/mol
- CAS Number : 24880-45-3
- Structure : Contains five double bonds in the cis configuration.
Sources and Synthesis
Pentadeuteriodocosahexaenoic acid is typically synthesized for research purposes due to its role as an internal standard in fatty acid studies. It can be derived from marine sources or synthesized chemically in laboratories .
Biological Activity
The biological activity of pentadeuteriodocosahexaenoic acid primarily revolves around its role as a precursor to bioactive lipids and its impact on various physiological processes:
- Anti-inflammatory Effects : Similar to other omega-3 fatty acids, pentadeuteriodocosahexaenoic acid has been shown to modulate inflammatory responses. It influences the production of pro-inflammatory cytokines and may help reduce inflammation in chronic diseases .
- Cardiovascular Health : Research indicates that this fatty acid can improve lipid profiles by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. Its incorporation into cell membranes enhances membrane fluidity and function .
- Neuroprotective Properties : Pentadeuteriodocosahexaenoic acid contributes to neuronal health by promoting synaptic plasticity and reducing neuroinflammation. Studies suggest it may play a role in preventing neurodegenerative diseases .
- Metabolism of Other Fatty Acids : This compound is involved in the metabolism of other essential fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), influencing their bioavailability and efficacy in biological systems .
Case Study 1: Inflammation Modulation
A study explored the anti-inflammatory effects of pentadeuteriodocosahexaenoic acid in a rat model of arthritis. The results showed a significant reduction in inflammatory markers and improved joint function following administration of the fatty acid .
Case Study 2: Cardiovascular Benefits
Another clinical trial assessed the impact of pentadeuteriodocosahexaenoic acid on patients with hyperlipidemia. Participants who received supplementation exhibited a marked reduction in triglyceride levels and improved endothelial function compared to the placebo group .
Research Findings
Q & A
Q. What are the critical handling and storage protocols for this deuterated compound to ensure stability in experimental settings?
The compound is a deuterated polyunsaturated fatty acid (PUFA), requiring stringent handling to prevent degradation. Key protocols include:
- Storage : Store in a dry, cool, and well-ventilated area at -20°C under inert gas (e.g., nitrogen) to minimize oxidation .
- Handling : Use sealed containers and avoid prolonged exposure to light, oxygen, or humidity. Solutions should be prepared fresh or aliquoted under inert conditions to limit solvent evaporation and isotopic exchange .
- Solubility : Optimize solvent choice (e.g., ethanol, DMSO) based on experimental needs. For aqueous buffers, ensure organic solvent residues are <0.1% to avoid confounding biological effects .
Q. How do the physicochemical properties of the deuterated form compare to its non-deuterated counterpart?
Deuteration primarily affects kinetic isotope effects and molecular weight, with minimal impact on bulk physicochemical properties. For example:
Q. What analytical methods are recommended for verifying isotopic purity and structural integrity?
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to confirm molecular weight (Δm/z +5 due to 5 deuterium atoms) and isotopic enrichment (>95% D) .
- Nuclear Magnetic Resonance (NMR) : ²H-NMR or ¹H-NMR to detect residual protiated impurities and confirm double-bond geometry (Z-configuration via coupling constants) .
Advanced Research Questions
Q. How can this deuterated PUFA be used to trace lipid metabolism pathways in in vivo models?
- Tracer Design : Administer the compound via controlled diets or intravenous injection. Use stable isotope-resolved metabolomics (SIRM) to track incorporation into phospholipids, eicosanoids, or β-oxidation products .
- Data Interpretation : Monitor deuterium retention in downstream metabolites (e.g., via LC-MS/MS) to distinguish endogenous vs. exogenous lipid processing. Correct for natural abundance deuterium using background controls .
Q. What experimental controls are essential when studying its anti-inflammatory mechanisms to avoid confounding results?
- Solvent Controls : Include vehicle controls (e.g., ethanol/DMSO) at equivalent concentrations to rule out solvent-induced artifacts .
- Isotopic Controls : Compare results with non-deuterated analogs to isolate isotope-specific effects (e.g., altered enzyme binding due to deuterium) .
- Oxidation Checks : Measure lipid peroxidation markers (e.g., malondialdehyde) to ensure compound integrity during assays .
Q. How do conflicting data on its bioactivity arise, and how can they be resolved?
Discrepancies in reported bioactivity (e.g., anti-inflammatory potency) may stem from:
- Experimental Conditions : Variability in oxygen levels (aerobic vs. anaerobic), solvent purity, or cell culture media composition .
- Deuteration Position : Confirm deuterium placement (C21 and C22) via MS/MS fragmentation; unintended deuteration sites may alter molecular interactions .
- Statistical Power : Use larger sample sizes and orthogonal assays (e.g., ELISA for cytokines, qPCR for gene expression) to validate findings .
Q. What strategies optimize the synthesis of high-purity deuterated PUFAs for mechanistic studies?
- Deuterium Source : Use deuterated reagents (e.g., D₂O, deuterated ethanol) during late-stage synthesis to minimize isotopic scrambling .
- Purification : Employ silver-ion chromatography to separate geometric isomers (Z/E) and reverse-phase HPLC to remove protiated contaminants .
- Quality Control : Validate purity via isotopic ratio MS (>99% deuterated) and UV-Vis spectroscopy to confirm conjugated double bonds .
Methodological Considerations
Q. How should researchers design dose-response studies to account for deuterium-induced metabolic delays?
Q. What are the best practices for integrating this compound into lipidomic workflows?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
